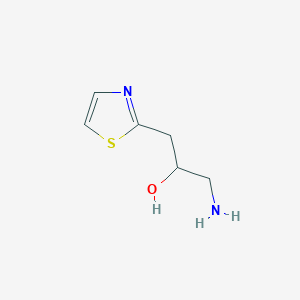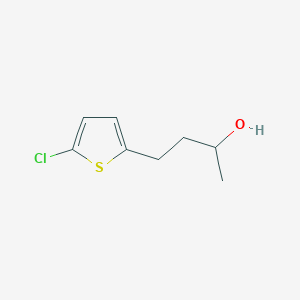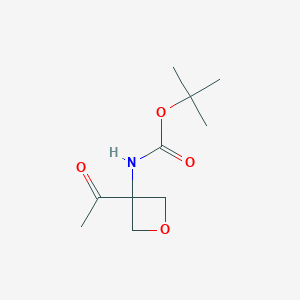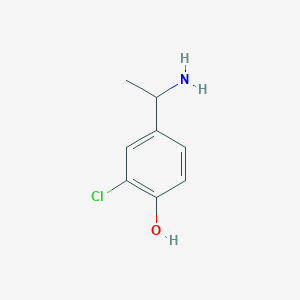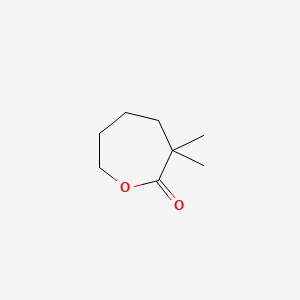
2-Oxepanone, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxepanone, dimethyl- typically involves the ring-opening polymerization of caprolactone. This process can be catalyzed by various initiators, including tin(II) octoate and aluminum isopropoxide. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-oxepanone, dimethyl- involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the catalyst used.
化学反应分析
Types of Reactions: 2-Oxepanone, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
科学研究应用
2-Oxepanone, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in the development of medical implants and tissue engineering scaffolds.
Industry: Utilized in the production of specialty chemicals and coatings.
作用机制
The mechanism by which 2-oxepanone, dimethyl- exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains, which can be tailored to have specific properties by varying the reaction conditions and the type of initiator used. The molecular targets and pathways involved in its action are related to its interaction with other monomers and catalysts during the polymerization process.
相似化合物的比较
2-Oxepanone (ε-Caprolactone): A closely related compound with similar polymerization properties.
6-Hydroxyhexanoic Acid Lactone: Another lactone with comparable chemical behavior.
Hexanoic Acid, ε-Lactone: Shares similar structural features and reactivity.
Uniqueness: 2-Oxepanone, dimethyl- is unique due to its dimethyl substitution, which can influence its reactivity and the properties of the resulting polymers. This substitution can lead to differences in the mechanical strength, biodegradability, and thermal stability of the polymers compared to those derived from unsubstituted 2-oxepanone.
属性
CAS 编号 |
1331-33-5 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
3,3-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
InChI 键 |
LROFMHLJBOIJHA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCOC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


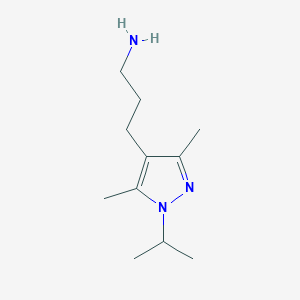

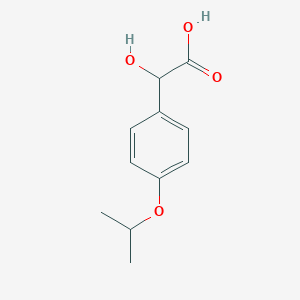
![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)
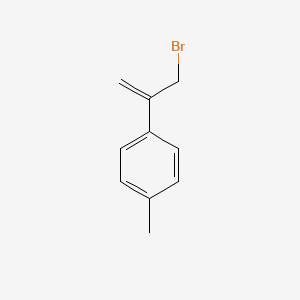
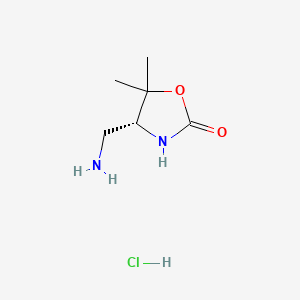
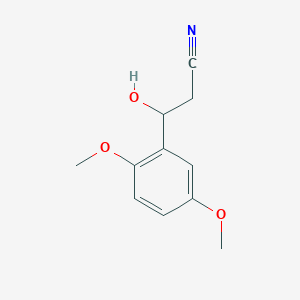
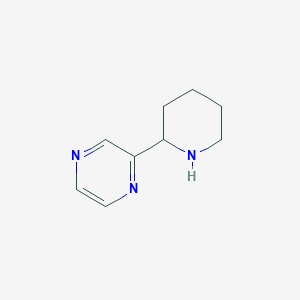
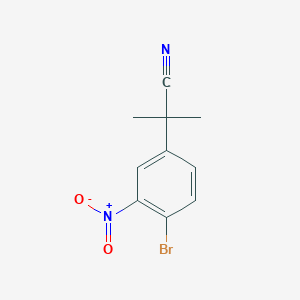
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
